

Application Notes and Protocols for Butyl Octanoate Synthesis Using Immobilized Lipase

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Compound of Interest

Compound Name: *Butyl octanoate*

Cat. No.: *B146159*

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Introduction

Butyl octanoate is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries, valued for its fruity aroma. Enzymatic synthesis of **butyl octanoate** using immobilized lipases offers a green and sustainable alternative to traditional chemical methods, which often require harsh reaction conditions and generate undesirable byproducts. Immobilized lipases provide several advantages, including ease of separation from the reaction mixture, reusability, and enhanced stability in organic solvents. This document provides detailed application notes and experimental protocols for the synthesis of **butyl octanoate** catalyzed by immobilized lipases, with a focus on lipases from *Candida antarctica* and *Rhizomucor miehei*.

Data Presentation

The efficiency of **butyl octanoate** synthesis is influenced by several factors, including the choice of lipase, immobilization support, and reaction conditions. The following tables summarize quantitative data from studies on the synthesis of **butyl octanoate** and analogous esters, providing a comparative overview of the key parameters.

Table 1: Optimization of Reaction Conditions for Octyl Formate Synthesis using Immobilized *Candida antarctica* Lipase B (Novozym 435)[1]

Parameter	Range Tested	Optimal Value	Conversion (%)
Enzyme Concentration (g/L)	5 - 30	15	70.55
Molar Ratio (Formic Acid:Octanol)	1:1 - 1:11	1:7	80.71
Temperature (°C)	20 - 50	40	81.96
Solvent	Various	1,2-dichloroethane	96.51

Table 2: Influence of Reaction Parameters on the Synthesis of Butyl Acetate using Immobilized Lipase in Calcium Alginate Beads[2][3]

Parameter	Condition	Conversion/Yield (%)
Temperature	30°C	~60
40°C	~68	
50°C	~70	
60°C	~65	
Substrate Molar Ratio (Butanol:Acetic Acid)	1:0.5	~55
1:1	~65	
1:1.5	~70	
1:2	~72	
1:2.5	~68	

Table 3: Reusability of Immobilized Lipases in Ester Synthesis

Lipase and Support	Ester Synthesized	Number of Cycles	Final Relative Activity (%)	Reference
Candida rugosa on Eggshells	Butyl butyrate	31	50	[4]
Candida antarctica B on Styrene-divinylbenzene	Butyl acetate	6	70	
Lipase in Calcium Alginate Beads	Butyl acetate	5	~80	
Rhizomucor miehei on Magnetic Nanoparticles	Fatty Acid Ethyl Ester	5	100 (covalent), ~45 (adsorption)	

Experimental Protocols

This section provides detailed methodologies for the immobilization of lipase and the subsequent synthesis of **butyl octanoate**.

Protocol 1: Immobilization of Lipase in Calcium Alginate Beads

This protocol is adapted from the procedure for immobilizing lipase for butyl acetate synthesis.

Materials:

- Lipase from *Candida rugosa* (or other suitable lipase)
- Sodium alginate
- Calcium chloride (CaCl₂)
- Phosphate buffer (pH 7.0)

- Distilled water

Procedure:

- Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate in distilled water with gentle heating and stirring.
- Dissolve the lipase powder in phosphate buffer to create a lipase solution of the desired concentration (e.g., 10 mg/mL).
- Mix the lipase solution with the sodium alginate solution at a ratio of 1:4 (v/v).
- Extrude the mixture dropwise into a 0.2 M CaCl_2 solution using a syringe.
- Allow the resulting calcium alginate beads to harden in the CaCl_2 solution for at least 1 hour at room temperature.
- Collect the beads by filtration and wash them thoroughly with distilled water to remove any unbound enzyme and excess calcium chloride.
- The immobilized lipase beads can be stored in a buffer solution at 4°C until use.

Protocol 2: Enzymatic Synthesis of Butyl Octanoate

This protocol is a generalized procedure based on the synthesis of similar esters.

Materials:

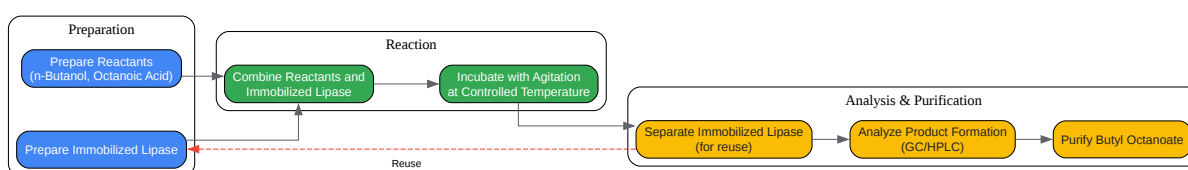
- Immobilized lipase (e.g., Novozym 435 or lipase immobilized as per Protocol 1)
- n-Butanol
- Octanoic acid
- Organic solvent (e.g., n-hexane, heptane, or a solvent-free system can be tested)
- Molecular sieves (optional, for water removal)

Procedure:

- In a sealed reaction vessel, combine n-butanol and octanoic acid in the desired molar ratio (e.g., 1:1, 1:2, or 2:1).
- Add the organic solvent if the reaction is not solvent-free.
- Add the immobilized lipase to the reaction mixture. The enzyme loading can be varied (e.g., 5-15% by weight of substrates).
- If using molecular sieves to remove water produced during the reaction, add them to the mixture.
- Incubate the reaction mixture at a specific temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) for a set reaction time (e.g., 6-24 hours).
- Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Upon completion, separate the immobilized lipase from the reaction mixture by filtration or centrifugation for reuse.
- The product, **butyl octanoate**, can be purified from the reaction mixture by distillation or chromatography.

Visualizations

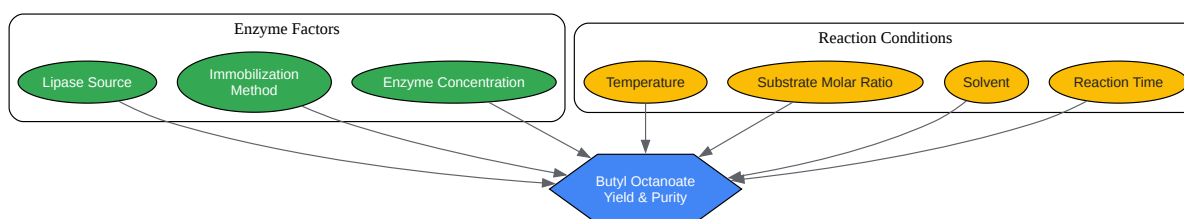
Experimental Workflow for Butyl Octanoate Synthesis



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Caption: Workflow for the enzymatic synthesis of **butyl octanoate**.

Logical Relationship of Key Parameters in Butyl Octanoate Synthesis



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Caption: Factors influencing **butyl octanoate** synthesis yield and purity.

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